

Application Notes and Protocols: X-ray Crystallography of 5-Nitroindazole Derivatives

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Compound of Interest

Compound Name: 5-Nitroindazole

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These application notes provide a comprehensive overview of the X-ray crystallography of **5-nitroindazole** derivatives, a class of compounds with significant interest in drug development due to their broad-spectrum biological activities. This document outlines detailed experimental protocols for their synthesis and crystallographic analysis, presents key crystallographic data, and illustrates the proposed mechanism of action and experimental workflows.

Introduction

5-Nitroindazole derivatives are heterocyclic aromatic compounds recognized for their potential as therapeutic agents, exhibiting antichagasic, trichomonacidal, and antineoplastic properties. [1][2] The determination of their three-dimensional structure through single-crystal X-ray diffraction is crucial for understanding structure-activity relationships (SAR), optimizing lead compounds, and facilitating rational drug design. These notes are intended to serve as a practical guide for researchers engaged in the structural elucidation of this important class of molecules.

Data Presentation: Crystallographic Data of 5-Nitroindazole Derivatives

The following tables summarize the crystallographic data for representative **5-nitroindazole** derivatives that have been successfully analyzed by X-ray diffraction.

Table 1: Crystallographic Data for Selected **5-Nitroindazole** Derivatives

Compound Name	Formula	Cryst al System	Spac e Group	a (Å)	b (Å)	c (Å)	β (°)	Z	Ref.
1-(3-(diethylamino)propyl)-3-ethoxy-5-nitro-1H-indazole (Compound 8)	C ₂₀ H ₂₄ N ₄ O ₄	Monoclinic	P2 ₁ /n	6.817(3)	13.090(3)	22.672(3)	96.00(3)	4	[2]
triethyl 2-(5-nitro-2H-indazol-1-yl)propane-1,2,3-tricarboxylate	C ₁₉ H ₂₃ N ₃ O ₈	-	-	-	-	-	-	-	[3]

Further details from the crystallographic information files (CIFs) can be accessed through the Cambridge Crystallographic Data Centre (CCDC) with the reference number CCDC-247713 for

Compound 8.[2]

Experimental Protocols

Protocol 1: Synthesis of 5-Nitroindazole

This protocol describes a common method for the synthesis of the **5-nitroindazole** scaffold via diazotization of 2-methyl-4-nitroaniline.[4]

Materials:

- 2-methyl-4-nitroaniline
- Glacial acetic acid
- Sodium nitrite
- Deionized water
- Ethyl acetate
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate

Procedure:

- Dissolve 2-methyl-4-nitroaniline (1.96 mmol) in acetic acid at 0 °C.
- Add a solution of sodium nitrite (1.96 mmol) in water dropwise to the cooled solution.
- Stir the reaction mixture at room temperature for 72 hours.
- Remove the solvent under reduced pressure.
- Dilute the residue with ethyl acetate.

- Wash the organic solution with saturated aqueous sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield 5-nitro-1H-indazole.[4]

Protocol 2: Synthesis of Substituted 5-Nitro-1H-Indazoles via Arylhydrazone Cyclization

This protocol details a versatile method for synthesizing substituted 5-nitro-1H-indazoles.[4]

Materials:

- Substituted 2-fluoro-5-nitrobenzaldehyde or acetophenone
- Appropriate arylhydrazine hydrochloride
- Dimethylformamide (DMF)
- Potassium carbonate
- Ethyl acetate
- Water
- Brine
- Anhydrous magnesium sulfate

Procedure:

- To a solution of the substituted 2-fluoro-5-nitrobenzaldehyde or acetophenone (1.0 mmol) in DMF (5 mL), add the appropriate arylhydrazine hydrochloride (2.0-3.0 mmol).
- Heat the mixture at 50 °C for 2-3 hours.
- Cool the mixture to room temperature and add potassium carbonate (2.0 mmol).

- Heat the mixture at 90 °C for the time required to complete the reaction (monitor by TLC).
- Pour the reaction mixture into water and extract with ethyl acetate.
- Wash the combined organic layers with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by recrystallization or column chromatography.^[4]

Protocol 3: Single-Crystal X-ray Diffraction

This protocol provides a general workflow for the crystallographic analysis of **5-nitroindazole** derivatives.

1. Crystal Growth:

- **Slow Evaporation:** Dissolve the purified **5-nitroindazole** derivative in a suitable solvent (e.g., methanol, ethanol, or a solvent mixture) in a loosely covered vial. Allow the solvent to evaporate slowly at room temperature.
- **Vapor Diffusion:** Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (the precipitant). The vapor of the precipitant will slowly diffuse into the compound's solution, inducing crystallization.
- **Cooling:** Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature or below.

2. Crystal Mounting and Data Collection:

- Select a single crystal of suitable size and quality under a microscope.
- Mount the crystal on a goniometer head using a cryoloop or a glass fiber.
- Center the crystal in the X-ray beam of a single-crystal X-ray diffractometer.

- Collect diffraction data at a controlled temperature (typically 100 K or 293 K) using monochromatic X-ray radiation (e.g., Mo K α or Cu K α).

3. Structure Solution and Refinement:

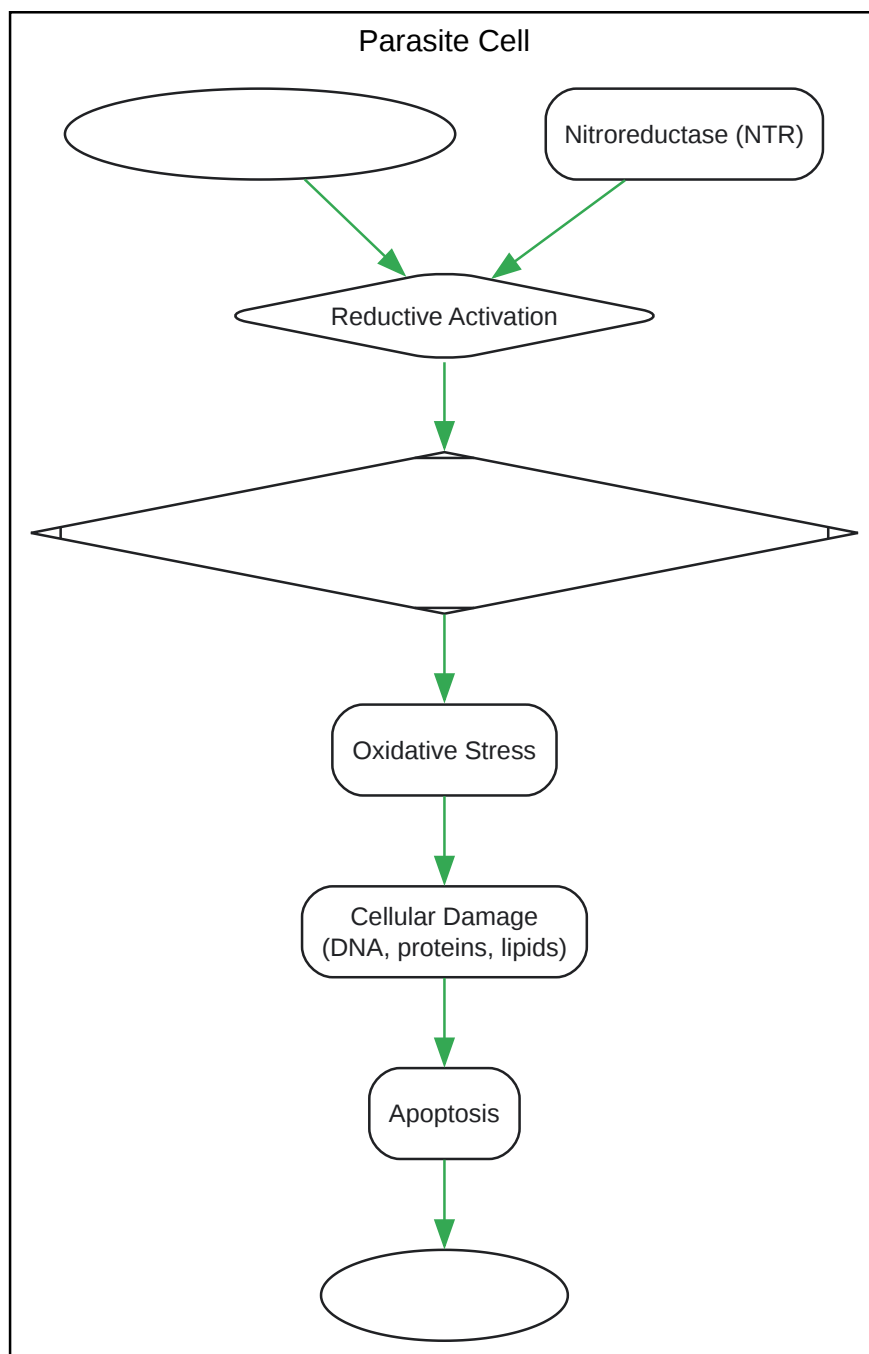
- Process the collected diffraction data (integration, scaling, and absorption correction).
- Solve the crystal structure using direct methods or Patterson methods.
- Refine the structural model against the experimental data using full-matrix least-squares methods.
- Locate and refine all non-hydrogen atoms anisotropically. Hydrogen atoms can be placed in calculated positions and refined using a riding model.
- Validate the final crystal structure using software such as CHECKCIF.

Mandatory Visualizations

Signaling Pathway

The proposed mechanism of action for the anti-protozoal activity of **5-nitroindazole** derivatives involves the reductive activation of the nitro group by parasitic nitroreductases (NTRs).^[5] This process generates reactive nitrogen species and other free radicals, leading to oxidative stress and ultimately, parasite cell death through apoptosis.

Proposed Mechanism of Action of 5-Nitroindazole Derivatives

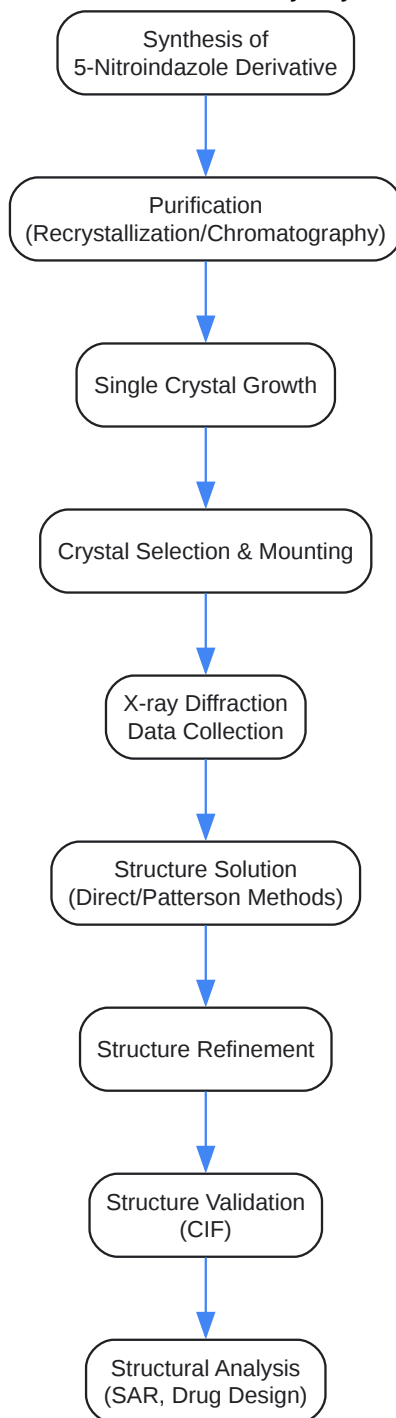
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Caption: Proposed mechanism of action for **5-nitroindazole** derivatives.

Experimental Workflow

The following diagram illustrates the typical workflow from the synthesis of **5-nitroindazole** derivatives to their structural elucidation by X-ray crystallography.

Experimental Workflow for X-ray Crystallography



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Caption: Workflow for crystallographic analysis of **5-nitroindazoles**.

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